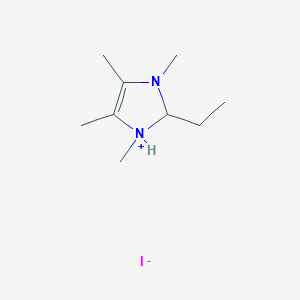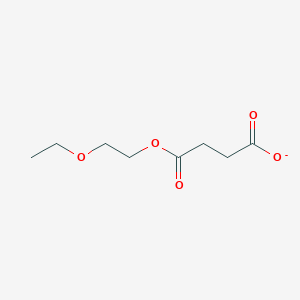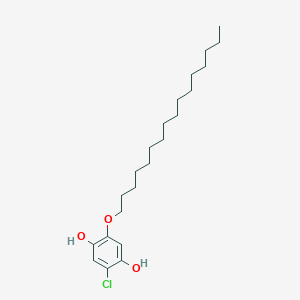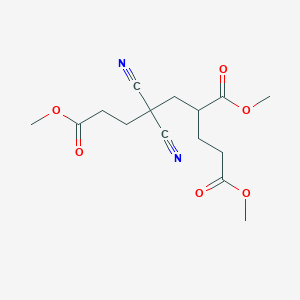
2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide is a synthetic organic compound belonging to the imidazole family. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These reactions often require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,3-Diazole
- 2-Methylimidazole
- 4,5-Dimethylimidazole
Uniqueness
2-Ethyl-1,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high stability, reactivity, and potential for diverse applications make it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
183613-56-1 |
|---|---|
Formule moléculaire |
C9H19IN2 |
Poids moléculaire |
282.17 g/mol |
Nom IUPAC |
2-ethyl-1,3,4,5-tetramethyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C9H18N2.HI/c1-6-9-10(4)7(2)8(3)11(9)5;/h9H,6H2,1-5H3;1H |
Clé InChI |
JIWHVLNDRCXAML-UHFFFAOYSA-N |
SMILES canonique |
CCC1[NH+](C(=C(N1C)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
